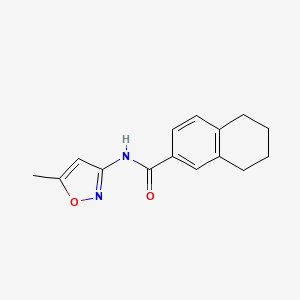

2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI)

Description

The compound 2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI) (CAS 681170-12-7) is a naphthalene-derived carboxamide featuring a partially hydrogenated naphthalene core (5,6,7,8-tetrahydro modification) and a 5-methyl-3-isoxazolyl substituent. Its molecular formula is C₁₅H₁₆N₂O₂, with a molar mass of 256.30 g/mol .

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-8-14(17-19-10)16-15(18)13-7-6-11-4-2-3-5-12(11)9-13/h6-9H,2-5H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBIIWJSHQSRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC3=C(CCCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI) typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction involving nitrile oxides and alkenes.

Synthesis of Tetrahydronaphthalene: The tetrahydronaphthalene moiety can be prepared via hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Coupling Reaction: The final step involves coupling the isoxazole ring with the tetrahydronaphthalene moiety through an amide bond formation. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of 2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI): undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted carboxamide derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI): has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

Target Compound (CAS 681170-12-7):

- Core : 5,6,7,8-Tetrahydro-2-naphthalenecarboxamide.

- Substituent : 5-Methyl-3-isoxazolyl group attached via an amide linkage.

Comparable Compounds:

Methyl 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 361369-87-1): Core: Similar tetrahydro-naphthalene backbone. Substituents: Amino group at position 5 and methyl ester at position 2. Molecular Formula: C₁₂H₁₅NO₂; Molar Mass: 205.25 g/mol . Contrast: The ester group (vs.

Ethyl 2-Phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate: Core: Fused tetrahydro-pyrido-thieno-pyrimidine system. Substituents: Ethyl ester, phenyl, and propargyloxy groups. Structural Insight: The tetrahydro-pyridine ring adopts a half-chair conformation, and planar fused rings suggest rigidity . Contrast: Greater structural complexity and rigidity compared to the target compound.

Physicochemical Properties

Biological Activity

2-Naphthalenecarboxamide, 5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C₁₃H₁₅N₃O

- Molecular Weight: 229.28 g/mol

- CAS Number: 135-61-5

- IUPAC Name: 5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-2-naphthalenecarboxamide

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been identified as a tachykinin receptor antagonist , which suggests a role in modulating neurogenic inflammation and pain pathways .

Antagonistic Effects on Tachykinin Receptors

Research indicates that derivatives of naphthalenecarboxamide exhibit high antagonist activity at neurokinin receptors (NK1 and NK2). This activity is significant for developing treatments for conditions such as asthma and other inflammatory diseases .

Selective Binding Affinity

Studies have shown that the compound selectively binds to β3 adrenergic receptors. This property is crucial for its application in treating overactive bladder syndrome (OAB), where β3 agonists can enhance bladder capacity and reduce urgency .

In Vitro Studies

In vitro assays have demonstrated that 2-Naphthalenecarboxamide derivatives exhibit potent inhibitory effects on cell lines expressing tachykinin receptors. For example:

| Compound | EC50 (nM) | Receptor Type |

|---|---|---|

| 2-Naphthalenecarboxamide | 27.6 | NK1 |

| Vibegron (reference) | 1.26 | β3 |

These results indicate that the naphthalenecarboxamide has a comparable binding affinity to established drugs used in clinical settings .

Case Studies

A notable case study involved patients with OAB who were administered a derivative of the compound. Results showed a significant reduction in urinary frequency and urgency compared to baseline measurements. The study highlighted the compound's potential as a therapeutic agent in managing OAB symptoms.

Toxicology and Safety Profile

Preliminary toxicological evaluations suggest that the compound has a favorable safety profile when administered at therapeutic doses. However, further studies are required to fully understand the long-term effects and potential interactions with other medications.

Q & A

Q. Methodological Approach :

Comparative Studies : Test the compound alongside analogs under standardized protocols.

Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to quantify potency.

Target Validation : Use knockout models or siRNA to confirm mechanism (e.g., PLD2 inhibition in ) .

What strategies ensure the compound’s stability during storage and experimental use?

Answer:

- Thermal Stability : Store at 2–8°C to prevent decomposition (analog data from ) .

- Light Sensitivity : Use amber vials to avoid photodegradation.

- Moisture Control : Store in desiccators; anhydrous solvents prevent hydrolysis of the carboxamide bond .

Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor via HPLC for degradation products.

How can researchers design dose-response experiments to evaluate pharmacological efficacy?

Answer:

- In Vitro : Use cell viability assays (MTT/XTT) across concentrations (0.1–100 µM) to determine IC₅₀. Include positive controls (e.g., cisplatin for cytotoxicity) .

- In Vivo : Administer doses (1–50 mg/kg) in xenograft models; monitor tumor volume/metastasis weekly (as in ) .

- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals.

What are the limitations of current biological data for this compound, and how can they be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.